molecular formula C17H24N2O5S B2551320 4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid CAS No. 888103-39-7

4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid

Cat. No. B2551320
M. Wt: 368.45
InChI Key: QAMQSYDSTKFZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid” is a chemical compound with the molecular formula C17H24N2O5S and a molecular weight of 368.45 . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a benzenesulfonyl group, and a butanoic acid group . The InChI code for this compound is 1S/C17H24N2O5S .

Scientific Research Applications

Synthetic Approaches and Medicinal Chemistry

Benzocycloheptanone, a core structural feature in numerous pharmacophores like Colchicine and Theaflavins, is integral to the medicinal chemistry landscape, highlighting the significance of complex molecules similar to 4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid. Extensive research has focused on derivatizing such molecules, leading to numerous derivatives with potential as lead compounds in novel drug development. These endeavors emphasize the synthesis and biological assessment of compounds, demonstrating broad-spectrum pharmacological effects, including anti-cancer, antibacterial, and anti-inflammatory properties, among others. The structural flexibility and functional versatility of these compounds underscore their potential in medicinal chemistry, advocating for continuous exploration within this domain (Bukhari, 2022).

Pharmacological Attributes

The pharmacological exploration of compounds like 4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid reveals a myriad of potential therapeutic applications. Piperazine derivatives, in particular, exhibit a wide array of pharmacological activities. These activities span across different therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory uses. The modification of the piperazine nucleus significantly impacts the medicinal potential of resultant molecules, demonstrating the critical role of structural manipulation in enhancing drug efficacy and pharmacokinetics. This area of research is pivotal in the development of new therapeutic agents, highlighting the importance of investigating the pharmacological attributes of such compounds (Rathi et al., 2016).

Role in Drug Development

Complex molecules, including 4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid and its analogs, play a crucial role in drug development. The structural and functional diversity of these compounds facilitates the targeting of various biological pathways, offering therapeutic potential against a wide range of diseases. Specifically, the anti-mycobacterial activity of piperazine analogs underscores the significance of these molecules in addressing global health challenges like tuberculosis. The exploration of piperazine-based compounds, particularly those demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis, exemplifies the ongoing efforts to develop safer, selective, and cost-effective anti-mycobacterial agents. This focus on drug development is essential for advancing therapeutic options and improving patient outcomes (Girase et al., 2020).

properties

IUPAC Name

4-oxo-4-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13(2)14-3-5-15(6-4-14)25(23,24)19-11-9-18(10-12-19)16(20)7-8-17(21)22/h3-6,13H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMQSYDSTKFZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid

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